1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is a synthetic organic compound characterized by its unique structure and potential biological activities. The compound has the IUPAC name (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one and a molecular formula of C21H20O6. It is notable for its conjugated diene system, which contributes to its chemical reactivity and biological properties. The compound is derived from natural products like curcumin and is studied for its anti-inflammatory and antioxidant activities.
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- exhibits significant biological activities:
The synthesis of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- typically follows these steps:
This compound has several potential applications:
Interaction studies have highlighted the compound's ability to modulate various biological pathways:
Several compounds share structural similarities with 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Curcumin | C21H20O6 | Known for its broad anti-inflammatory effects but less potent than the target compound in some studies. |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O4 | Lacks methoxy groups; exhibits similar anti-inflammatory properties but different reactivity due to fewer functional groups. |
| 5-Hydroxyflavone | C15H10O5 | A flavonoid with antioxidant properties; structurally different but shares some biological activities related to inflammation. |
The uniqueness of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- lies in its specific combination of hydroxyl and methoxy groups that enhance its biological activity compared to these similar compounds.
This detailed overview highlights the significance of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- in both chemical synthesis and potential therapeutic applications.
The genus Curcuma, comprising over 90 species, has been integral to traditional medicine across Asia for millennia. Rhizomes of species such as Curcuma longa (turmeric), Curcuma aromatica, and Curcuma manga are rich sources of diarylheptanoids, a class of secondary metabolites characterized by two aromatic rings linked via a seven-carbon aliphatic chain. These compounds are historically associated with treating inflammatory conditions, digestive disorders, and age-related cognitive decline, as documented in Ayurvedic and Traditional Chinese Medicine.
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is one such diarylheptanoid isolated from Curcuma longa rhizomes, where it coexists with structurally related compounds like curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Ethnopharmacological studies attribute the therapeutic properties of Curcuma extracts to this synergistic interplay of diarylheptanoids, which modulate oxidative stress and inflammatory pathways.
Table 1: Curcuma Species Producing Diarylheptanoids
| Species | Plant Part | Identified Diarylheptanoids | Traditional Use |
|---|---|---|---|
| Curcuma longa | Rhizome | Curcumin, Demethoxycurcumin, 1,4,6-Heptatrien-3-one derivative | Anti-inflammatory, Antioxidant |
| Curcuma aromatica | Rhizome | Curcumin, Bisdemethoxycurcumin | Wound healing, Antimicrobial |
| Curcuma manga | Rhizome | Diphenylheptanoids, 1,4,6-Heptatrien-3-one derivative | Digestive disorders |
The isolation of 1,4,6-heptatrien-3-one derivatives from multiple Curcuma species underscores their evolutionary conservation and functional importance. Ethnobotanical records from Northeast India and Thailand describe the use of Curcuma rhizome decoctions to alleviate arthritis and improve cognitive function, effects potentially mediated by diarylheptanoids.
The biosynthesis of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- follows the phenylpropanoid pathway, a metabolic route conserved across Zingiberaceae species. This pathway begins with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation and methylation reactions to produce ferulic acid and other cinnamate derivatives.
Key Biosynthetic Steps:
Table 2: Enzymatic Reactions in the Biosynthesis of 1,4,6-Heptatrien-3-one Derivatives
| Enzyme Class | Substrate | Product | Role in Pathway |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid | Initiates phenylpropanoid flux |
| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | 4-Coumaric acid | Introduces phenolic hydroxyl |
| 4-Coumaroyl-CoA ligase (4CL) | 4-Coumaric acid | 4-Coumaroyl-CoA | Activates for polyketide synthesis |
| Polyketide synthase (PKS) | 4-Coumaroyl-CoA, Malonyl-CoA | Tetraketide intermediate | Forms diarylheptanoid skeleton |
| Cytochrome P450 oxidase | Tetraketide intermediate | 5-Hydroxy-3-keto derivative | Introduces ketone and hydroxyl groups |
| O-Methyltransferase (OMT) | 3'-Hydroxy intermediate | 3'-Methoxy derivative | Adds methoxy substituents |
The structural complexity of 1,4,6-heptatrien-3-one derivatives arises from post-PKS modifications, including isomerization of double bonds to achieve the conjugated (1E,4E,6E) configuration. This conjugation enhances stability and redox activity, critical for the compound’s antioxidant properties. Comparative studies across Curcuma species reveal species-specific variations in diarylheptanoid profiles, influenced by genetic differences in PKS and OMT isoforms.